molecular formula C20H27N3O4S2 B2934832 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 896307-42-9

2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2934832
CAS No.: 896307-42-9
M. Wt: 437.57
InChI Key: BVDQEQKOMUKAND-UHFFFAOYSA-N
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Description

2-(4-(N,N-Dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic thiophene derivative characterized by a sulfamoyl-substituted benzamido group at the 2-position of a 4,5-dimethylthiophene-3-carboxamide core. Key structural features include:

  • Thiophene ring: The 4,5-dimethyl substitution likely influences steric and electronic properties, modulating receptor interactions.
  • Carboxamide group: Polar functionality at the 3-position may contribute to hydrogen bonding or solubility.

Properties

IUPAC Name

2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S2/c1-5-11-23(12-6-2)29(26,27)16-9-7-15(8-10-16)19(25)22-20-17(18(21)24)13(3)14(4)28-20/h7-10H,5-6,11-12H2,1-4H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDQEQKOMUKAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, followed by the introduction of the benzamido and dipropylsulfamoyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamido group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the thiophene ring or benzamido group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamido group can yield primary or secondary amines.

Scientific Research Applications

2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Thiophene Derivatives with Antioxidant Activity

Compound 92a (2-(2-Cyanoacetamido)-4,5-Dimethylthiophene-3-Carboxamide)

  • Structural Differences: Substituent at 2-position: Cyanoacetamido group vs. sulfamoyl-benzamido in the target compound. Polarity: Cyano and carboxamide groups in 92a enhance polarity compared to the dipropylsulfamoyl-benzamido group, which introduces bulkier, lipophilic propyl chains.
  • Activity :
    • Exhibited 56.9% nitric oxide scavenging and strong DPPH radical inhibition at 100 μM ().
    • Polar groups (carboxamide, nitrile) were critical for antioxidant efficacy, suggesting that the target compound’s sulfamoyl group—a moderate polar moiety—might offer distinct radical scavenging or redox modulation properties.

Table 1: Antioxidant Activity of Thiophene Analogs

Compound Substituent (2-position) Nitric Oxide Scavenging (%) DPPH Inhibition (%)
92a () Cyanoacetamido 56.9 High
Target Compound (Hypothetical) N,N-Dipropylsulfamoyl-benzamido Not reported Inferred variable

Sulfone-Embedded Triazole-Thiones ()

  • Structural Context :
    • Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones incorporate sulfonyl groups linked to triazole-thione cores.
    • Comparison : The target compound’s sulfamoyl group shares sulfone-like electronic properties but lacks the triazole-thione heterocycle.
  • Activity :
    • Sulfones are broadly associated with anti-inflammatory, antimicrobial, and anticancer activities ().
    • The target compound’s sulfamoyl group may confer similar bioactivity, though its dipropyl chains could enhance tissue penetration compared to simpler sulfonyl derivatives.

Impact of Substituents on Pharmacokinetics

  • Lipophilicity: The N,N-dipropylsulfamoyl group in the target compound increases lipophilicity compared to cyanoacetamido (Compound 92a) or unsubstituted sulfonamides. This may enhance blood-brain barrier penetration or prolong half-life.
  • Solubility :
    • The carboxamide group in both compounds improves aqueous solubility, but the bulkier dipropyl chains in the target compound may reduce it relative to 92a.

Biological Activity

The compound 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a derivative of thiophene carboxamide that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N4O3SC_{17}H_{24}N_4O_3S, and it possesses a molecular weight of approximately 396.461 g/mol. The structure includes a thiophene ring, which is known for its aromatic properties and potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that thiophene carboxamide derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have demonstrated activity against various cancer cell lines. A notable study reported that specific thiophene derivatives showed IC50 values of 5.46 µM and 12.58 µM against Hep3B liver cancer cells, indicating their potential as effective anticancer agents .

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)
2bHep3B5.46
2eHep3B12.58

The mechanism of action appears to involve disruption of microtubule dynamics, similar to the known anticancer drug Combretastatin A-4 (CA-4). The thiophene ring enhances binding interactions within the tubulin-colchicine-binding pocket, leading to effective inhibition of cancer cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, derivatives of thiophene carboxamide have shown promising antimicrobial activities. A study highlighted that certain compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with activity indices reaching up to 86.9% compared to standard antibiotics .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainActivity Index (%)
7bStaphylococcus aureus83.3
7bEscherichia coli64.0
7bPseudomonas aeruginosa86.9

Mechanistic Insights

The biological activity of This compound may be attributed to its ability to interact with critical cellular targets such as tubulin and bacterial cell membranes. The presence of the dipropylsulfamoyl group enhances solubility and bioavailability, potentially increasing its efficacy in therapeutic applications.

Case Studies

  • Hep3B Cell Line Study : A detailed investigation into the effects of thiophene carboxamide derivatives on Hep3B cells revealed that these compounds not only inhibited cell proliferation but also induced morphological changes indicative of apoptosis .
  • Antibacterial Efficacy : In vitro studies demonstrated that certain derivatives maintained significant antibacterial activity even in the presence of resistant strains, suggesting their potential utility in treating infections caused by multidrug-resistant bacteria .

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